1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione
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Overview
Description
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione is a complex organic compound characterized by its unique structure, which includes two pyrazole rings attached to a central propane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable diketone precursor under controlled conditions. One common method involves the condensation of 1,3-dimethyl-1H-pyrazole with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as luminescent materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic processes or exhibit unique electronic and optical properties. The pyrazole rings in the compound can also interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(1H-pyrazol-4-yl)-2-methylpropane-1,3-dione: Similar structure but without the methyl groups on the pyrazole rings.
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione: Similar structure but without the methyl group on the central propane moiety.
Uniqueness
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione is unique due to the presence of both methyl groups on the pyrazole rings and the central propane moiety. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-bis(1,3-dimethylpyrazol-4-yl)-2-methylpropane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-8(13(19)11-6-17(4)15-9(11)2)14(20)12-7-18(5)16-10(12)3/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHCSIOCPKWVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C(C)C(=O)C2=CN(N=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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